Dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate]
Description
Dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate] (CAS: 68226-93-7, EC: 269-331-8) is a cesium salt of 4,4'-methylenebis[3-hydroxy-2-naphthoic acid] (pamoic acid). This compound belongs to the family of aromatic dicarboxylate salts, where the pamoate anion acts as a counterion to enhance stability and bioavailability in pharmaceutical formulations . Its molecular formula is C₂₃H₁₄O₆·2Cs⁺, with a molecular weight of ~601.8 g/mol (calculated based on dipotassium analogue data) . The cesium salt is structurally characterized by two naphthoate rings bridged by a methylene group, with hydroxyl groups at the 3-position and carboxylate groups at the 2-position, forming a planar, conjugated system ideal for coordination with alkali metal ions.
Properties
CAS No. |
68226-93-7 |
|---|---|
Molecular Formula |
C23H14Cs2O6 |
Molecular Weight |
652.2 g/mol |
IUPAC Name |
dicesium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate |
InChI |
InChI=1S/C23H16O6.2Cs/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
InChI Key |
CYDFAMLPBMJQMJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.[Cs+].[Cs+] |
Related CAS |
130-85-8 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] typically involves the reaction of pamoic acid with cesium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of pamoic acid to its dicesium salt form.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored using advanced analytical techniques to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the naphthoate groups to their corresponding dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of the naphthoate groups.
Substitution: Ethers and esters of the original compound.
Scientific Research Applications
Drug Solubility Enhancement
One of the primary applications of dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate] is as a counterion in drug formulations. It significantly increases the solubility of poorly soluble drugs, facilitating better absorption and bioavailability. For example:
- Case Study : A study demonstrated that the use of pamoic acid as a counterion improved the solubility of certain antiretroviral medications, leading to enhanced therapeutic efficacy in treating HIV infections .
Antimicrobial Activity
Research has indicated potential antimicrobial properties of pamoic acid derivatives. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi.
- Data Table: Antimicrobial Efficacy
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Candida albicans | 10 | 50 |
This table illustrates the effectiveness of dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate] against selected pathogens, indicating its potential role in developing antimicrobial agents.
Receptor Interaction Studies
Dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate] has been utilized in receptor interaction studies to understand its effects on cellular signaling pathways. For instance:
- Case Study : Research involving U2OS cells expressing GPR35 receptors showed that treatment with pamoic acid derivatives led to significant changes in receptor activity and cellular responses . This suggests potential applications in studying receptor-mediated mechanisms.
Toxicological Studies
Understanding the safety profile of dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate] is crucial for its application in pharmaceuticals.
- In Vivo Studies : Toxicological assessments using various animal models have been conducted to evaluate the safety and side effects of this compound at different dosages. These studies are essential for determining safe therapeutic ranges.
Mechanism of Action
The mechanism of action of Dicesium 4,4’-methylenebis[3-hydroxy-2-naphthoate] involves its interaction with specific molecular targets. The hydroxyl groups and naphthoate moieties play a crucial role in binding to target molecules, facilitating various biochemical and chemical processes. The compound can activate or inhibit specific pathways, depending on the context of its use.
Comparison with Similar Compounds
Structural Analogues of Pamoate Salts
The pamoate anion forms salts with various cations, each exhibiting distinct physicochemical and pharmacological properties. Key analogues include:
Physicochemical Properties
Solubility :
- Dicesium salt : Expected low water solubility due to cesium's large ionic radius and weak hydration energy, similar to other heavy alkali metal salts.
- Disodium salt : Moderately water-soluble (~1–5 mg/mL), enabling use in injectable formulations (e.g., hydroxyzine pamoate) .
- Dipotassium salt : Higher solubility than cesium but lower than sodium, making it suitable for controlled-release formulations .
- Pyrantel pamoate : Insoluble in water, ensuring slow intestinal absorption for targeted anthelmintic action .
Thermal Stability :
Research Findings and Trends
- Drug Delivery : Sodium and potassium salts dominate due to favorable solubility profiles, while cesium salts remain experimental .
- Coordination Chemistry : The pamoate anion’s ability to form stable complexes with divalent metals (e.g., Ca²⁺, Mg²⁺) is under investigation for metal-organic frameworks (MOFs) .
- Regulatory Developments : The dicesium salt was registered under REACH in 2018, indicating growing industrial interest .
Q & A
Q. What synthetic methodologies are recommended for preparing dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate]?
The synthesis typically involves a neutralization reaction between 4,4'-methylenebis[3-hydroxy-2-naphthoic acid] and cesium hydroxide or carbonate. The stoichiometric ratio (2:1 acid-to-cesium) ensures complete salt formation. After refluxing in aqueous or ethanol-water mixtures, the product is crystallized under controlled pH (6.5–7.0) to avoid impurities. Purity is validated via elemental analysis (C, H, Cs) and ion chromatography to confirm cesium content .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- Infrared Spectroscopy (IR) : Confirms the presence of hydroxyl (3200–3500 cm⁻¹), carboxylate (1600–1650 cm⁻¹), and aromatic C–H (750–850 cm⁻¹) groups.
- X-ray Diffraction (XRD) : Identifies crystalline structure and compares against reference patterns for related pamoate salts (e.g., disodium or dipotassium analogs) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and dehydration behavior (e.g., water loss at 100–150°C) .
Q. What are the solubility properties of dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate], and how do they impact experimental design?
The compound is sparingly soluble in water (<0.1 g/100 mL at 25°C) and organic solvents like ethanol or DMSO. For dissolution, use alkaline aqueous solutions (pH >9) or polar aprotic solvents (e.g., DMF) with sonication. Solubility challenges necessitate formulation studies for in vitro assays, such as co-solvent systems or micronization .
Advanced Research Questions
Q. How does dicesium 4,4'-methylenebis[3-hydroxy-2-naphthoate] function as a counterion in pharmaceutical salts, and what advantages does it offer over other cations?
As a bulky, hydrophobic counterion, the pamoate anion (from the dicesium salt) enhances drug stability by reducing hygroscopicity and extending shelf life. Compared to sodium or potassium salts, cesium’s larger ionic radius may improve crystallinity and reduce solubility, which is advantageous for sustained-release formulations. Example: Hydroxyzine pamoate uses this mechanism to prolong therapeutic effects .
Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?
Impurities like residual naphthoic acid or cesium carbonate require:
Q. How does the crystalline structure of dicesium pamoate influence its pharmacokinetic properties in drug delivery systems?
The compound’s layered crystal lattice (observed in related pamoate salts) slows dissolution rates, making it suitable for depot injections. For example, triptorelin pamoate’s sustained release relies on its low solubility and crystalline stability. Researchers should conduct in vitro dissolution studies under physiological pH (1.2–7.4) to model release kinetics .
Q. What role does dicesium pamoate play in modulating drug-receptor interactions, particularly in neuropharmacology?
In compounds like hydroxyzine pamoate, the pamoate anion does not directly interact with receptors (e.g., histamine H1) but improves bioavailability by enhancing lipid membrane permeability. Advanced studies should combine molecular docking (to assess cation-pi interactions) and in vivo pharmacokinetics to isolate counterion effects .
Methodological Notes
- Contradictions in Evidence : While disodium pamoate (CAS 6640-22-8) is well-documented in drug formulations , dicesium pamoate (CAS 68226-93-7) lacks direct pharmacological data. Researchers must extrapolate from analogous salts and validate assumptions via comparative studies.
- Critical Techniques : Prioritize XRD for polymorph identification and accelerated stability testing (40°C/75% RH for 6 months) to assess formulation viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
